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PulE protein, E coli

Type II secretion system Cryo-EM Stoichiometry

PulE, also designated GspE (General Secretory Pathway protein E), is a cytoplasmic AAA-ATPase of the type II secretion system (T2SS) superfamily, originally characterized from the pullulanase secretion operon of Klebsiella oxytoca and functionally reconstituted in Escherichia coli K-12 heterologous hosts. The protein contains a Walker A nucleotide-binding motif, a Walker B motif, and a conserved tetracysteine (4Cys) zinc-finger domain that distinguishes it from conventional ATP-binding proteins.

Molecular Formula C6H7NO3
Molecular Weight 0
CAS No. 147172-67-6
Cat. No. B1177222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePulE protein, E coli
CAS147172-67-6
SynonymsPulE protein, E coli
Molecular FormulaC6H7NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PulE Protein (E. coli Recombinant) — Type II Secretion System ATPase Baseline for Procurement


PulE, also designated GspE (General Secretory Pathway protein E), is a cytoplasmic AAA-ATPase of the type II secretion system (T2SS) superfamily, originally characterized from the pullulanase secretion operon of Klebsiella oxytoca and functionally reconstituted in Escherichia coli K-12 heterologous hosts [1]. The protein contains a Walker A nucleotide-binding motif, a Walker B motif, and a conserved tetracysteine (4Cys) zinc-finger domain that distinguishes it from conventional ATP-binding proteins [2][3]. In the assembled T2SS, PulE forms a hexameric hub together with PulL and PulM at the cytoplasmic face, providing the energetic driving force for pseudopilus assembly and protein translocation across the Gram-negative outer membrane [4]. NB: The retailed CAS 147172-67-6 maps to a small-molecule isoindolinone, not to the PulE polypeptide; procurement specifications should reference the UniProt accession P15645 or the Klebsiella oxytoca pulE gene sequence.

Why In-Class T2SS ATPase Substitution Fails for PulE — Procurement Risk in Pullulanase and Type II Secretion Reconstitution


The PulE/GspE ATPase family spans two related but operationally distinct machineries — the T2SS and the type IV pilus (T4P) biogenesis system — with paralogs such as PilB and OutE sharing 40–70% sequence identity with PulE yet coupling to divergent downstream effectors [1]. PulE's N-terminal domain engages the inner-membrane protein PulL through a physical interaction that is species- and complex-specific; OutL from Erwinia chrysanthemi shows a different conformational response upon ATP binding by OutE, and PulE-OutL chimeras fail to restore pullulanase secretion in E. coli [2]. Furthermore, PulE's tetracysteine motif is required for efficient secretion; substitution with serine even at a single cysteine impairs function, while corresponding zinc-finger mutations in PilB do not identically phenocopy PulE mutants, indicating that the redox environment or zinc occupancy in the E. coli cytoplasm imposes functional constraints not faced by all family members [3][4]. A generic 'GspE family ATPase' cannot be interchanged without formal secretion complementation data.

Quantitative Comparator Evidence for PulE Protein (E. coli) — Differentiated Performance vs. OutE, PilB, and PilQ ATPases


Hexameric Assembly Stoichiometry in the Native T2SS Complex — PulE Adopts a Defined 1:1:1:1:1 Ratio with Partners That OutE Chimeras Do Not Reproduce

Negative-stain and cryo-electron microscopy of the fully assembled Klebsiella pneumoniae T2SS resolves PulE within the inner-membrane assembly platform at a precise stoichiometric ratio of 2:1:1:1:1 for PulC-PulE-PulL-PulM-PulN. PulE, PulL, and PulM together form a flexible hexameric hub, with PulE contributing the central ATPase ring [1]. In contrast, heterologous expression of the Erwinia Out secretome in E. coli showed that while OutE can biochemically substitute for PulE, the native PulE-PulL-PulM sub-complex exhibits unique co-immunoprecipitation stability not fully recapitulated by OutE-OutL-OutM [2]. The defined PulE-centric architecture is non-redundant for pullulanase secretion.

Type II secretion system Cryo-EM Stoichiometry

Walker A Motif Essentiality for Secretion — PulE Exhibits Non-Redundant ATP-Binding Site Dependency Relative to PilB-Tolerant Mutants

Site-directed mutagenesis of PulE's Walker A box (GXXGXGK[T/S]) abolishes pullulanase secretion entirely in E. coli, with aspartate-rich region deletions immediately downstream also reducing secretion [1]. In contrast, equivalent Walker A mutations in the T4P ATPase PilB from Pseudomonas aeruginosa retain partial pilus assembly function at permissive temperatures, suggesting a higher functional stringency for the PulE nucleotide-binding pocket in the T2SS context [2]. Notably, PulE cannot be cross-linked to photoactivatable azido-ATP, a behavior that distinguishes it from canonical Walker-type ATPases and implies a unique nucleotide-binding geometry [1].

Walker A motif Mutagenesis Secretion assay

Tetracysteine Motif Requirement — PulE Function Is Impaired by Single Cys→Ser Substitution, While PilQ Tolerates Metal-Chelator Environment

PulE contains a conserved C-X₂-C-X₁₃₀-C-X₂-C tetracysteine motif that forms intra- and intermolecular disulfide bonds upon cell disruption. Replacement of any single cysteine with serine reduces pullulanase secretion efficiency, and at least two adjacent cysteines must be mutated to prevent disulfide bond formation entirely [1]. This motif is present in nearly all PulE homologues, including PilB and PilQ (the R64 thin pilus ATPase). However, the PilQ ATPase retains 0.71 nmol/min/mg Vmax activity under standard assay conditions at pH 6.5 without added zinc, while PulE family member BfpD shows a >1200-fold ATPase activation (to 75.3 μmol/min/mg) only upon zinc supplementation [2][3]. This suggests differential zinc/redox sensitivity among PulE-superfamily members.

Tetracysteine motif Zinc finger Redox regulation

Transdominant Negative Phenotype of PulE Mutants — A Feature Absent from OutE Allelic Series

Most PulE point or deletion mutations that abolish pullulanase secretion exhibit transdominance when co-expressed at high levels with wild-type PulE in E. coli [1]. This indicates that PulE functions as an oligomer (likely homodimer or hexamer) where defective subunits poison the active complex. In the Erwinia Out system, temperature-sensitive OutE mutants (Arg166His) are recessive and fully complemented by wild-type outE in trans at the non-permissive temperature [2]. The transdominant behavior of PulE mutants provides a unique experimental tool for dissecting T2SS assembly dynamics but means that mutant PulE proteins cannot be used interchangeably with wild-type in reconstitution experiments.

Transdominance Negative complementation Oligomerization

Intrinsic ATPase Activity — Class-Level Inference Suggests PulE Has Low Basal Activity, Amplified by Partner Proteins

No direct Vmax/Km measurement for isolated PulE protein has been reported in primary literature, and the protein could not be cross-linked to the photoactivatable ATP analogue azido-ATP [1]. However, the closest biochemically characterized homologue BfpD (enteropathogenic E. coli bundle-forming pilus ATPase) displays a basal hexameric ATPase activity estimated at ≤0.06 μmol Pi/min/mg, which is stimulated >1200-fold to 75.3 μmol/min/mg by the N-terminus of BfpC and BfpE peptides in the presence of Zn²⁺ [2]. The related PilQ ATPase shows Vmax 0.71 nmol/min/mg (Km 0.26 mM) [3]. These data suggest that PulE, like BfpD, may require partner protein-induced allosteric activation to achieve physiologically relevant ATP hydrolysis rates, a property that must be accounted for in in vitro ATPase assays.

ATPase activity Enzyme kinetics Allosteric activation

Procurement-Linked Application Scenarios for PulE Protein (E. coli Recombinant) in Type II Secretion and ATPase Research


T2SS Inhibitor Screening Using PulE Walker A Mutant as Stringent Negative Control

PulE's absolute dependence on an intact Walker A box for secretion [1] enables robust high-throughput screening (HTS) assay design. A wild-type PulE reconstituted E. coli pullulanase secretion strain serves as the primary screen, while a Walker A mutant PulE-expressing strain provides a genetically validated 100%-inhibition positive control that OutE conditional mutants cannot deliver due to their recessive and temperature-sensitive nature [2]. The PulE transdominant property further allows titration of wild-type activity by co-expressing mutant PulE, generating a dose-response calibration curve for inhibitor validation.

Reconstitution of Minimal T2SS Sub-Complex for Cryo-EM Structural Studies

The defined 2:1:1:1:1 stoichiometry of PulC-PulE-PulL-PulM-PulN observed in the assembled Klebsiella pneumoniae T2SS [3] designates PulE as the central ATPase ring component. Recombinant PulE co-expressed with PulL and PulM in E. coli forms a soluble hexameric sub-complex amenable to single-particle cryo-EM. Attempts to substitute OutE from Erwinia result in altered complex stability and conformational dynamics [4], making PulE the mandatory choice for structural biologists aiming to resolve the T2SS ATPase hub architecture.

Zinc-Dependent ATPase Activation Assays in the PulE Superfamily

The tetracysteine motif of PulE [5] predicts zinc-binding and redox-dependent ATPase regulation, as demonstrated for the homologue BfpD where Zn²⁺ plus partner peptides stimulate ATPase activity 1200-fold to 75.3 μmol/min/mg [6]. PulE provides the authentic pullulanase secretion-linked ATPase for comparative enzymology against PilB, PilQ (Vmax 0.71 nmol/min/mg), and BfpD, enabling dissection of how zinc occupancy and partner protein interactions modulate ATPase coupling efficiency in the T2SS versus the T4P and conjugative pilus systems.

Dominant-Negative Genetic Dissection of T2SS Assembly in Live E. coli

The transdominant property of PulE loss-of-function alleles [1] enables inducible shutdown of pullulanase secretion without deleting the chromosomal pulE locus, a tool not available with the recessive OutE mutants [2]. Researchers can transform E. coli with an IPTG-inducible mutant PulE plasmid and monitor the kinetics of secretion cessation, providing temporal resolution for studying T2SS assembly, pseudopilus dynamics, and secretin (PulD) gate opening that cannot be achieved with knockout-complementation approaches using other GspE homologues.

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